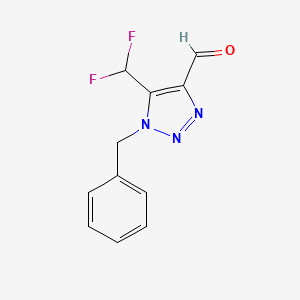
2-(Morpholin-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C₇H₁₄N₂O It features a cyclopropane ring substituted with a morpholine group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with morpholine under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with morpholine in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acid derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-(Morpholin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The morpholine group can interact with various receptors and enzymes, potentially modulating their activity. The cyclopropane ring may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)cyclobutan-1-amine
- 3-(Morpholin-4-yl)propane-2,3-dione
- 4-(Morpholin-4-yl)butan-1-amine
Uniqueness
2-(Morpholin-4-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-morpholin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H14N2O/c8-6-5-7(6)9-1-3-10-4-2-9/h6-7H,1-5,8H2 |
InChI Key |
HTKGTZIHYIMCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



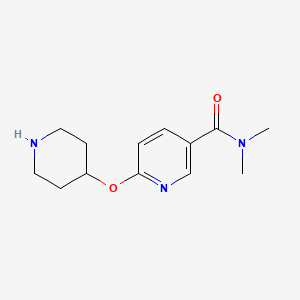

![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
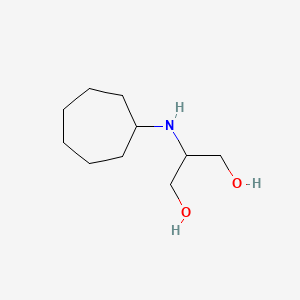
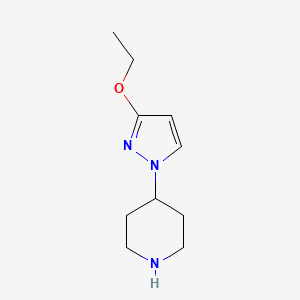
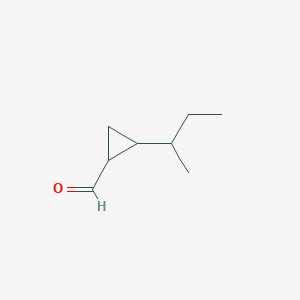
![ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13250494.png)
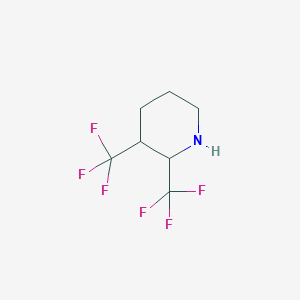
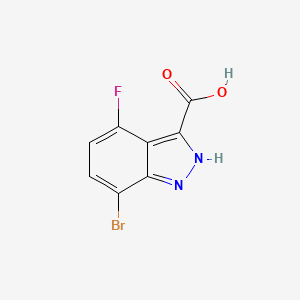
amine](/img/structure/B13250515.png)
![9-[2-(methylamino)ethyl]-9H-purin-6-amine](/img/structure/B13250519.png)
